![molecular formula C13H14ClNOS B2827341 2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone CAS No. 554405-85-5](/img/structure/B2827341.png)
2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone
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Description
2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone (commonly referred to as 2-Chloro-1-thiophene) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a versatile compound with a wide range of properties, including solubility, volatility, and reactivity, making it a useful tool in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Structural Diversity
2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone, as a structurally complex molecule, participates in various synthetic pathways to generate a wide array of compounds. For instance, similar ketonic Mannich bases derived from acetylthiophene have been used as starting materials in alkylation and ring closure reactions, leading to the generation of structurally diverse libraries. These compounds include dithiocarbamates, thioethers, pyrazolines, pyridines, and other heterocyclic derivatives, showcasing the versatility of such molecules in organic synthesis and chemical research (Roman, 2013).
Conducting Polymers
The compound's structural analogs, particularly those involving pyrrole and thiophene units, have been explored for their potential in creating conducting polymers. By undergoing chemical and electrochemical polymerization, these derivatives form polymers with unique properties, such as varying electrical conductivities influenced by substituents, which are crucial for developing advanced materials for electronic applications (Pandule et al., 2014).
Corrosion Inhibition
In the context of corrosion inhibition, derivatives of pyrrole, similar to 2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone, have demonstrated efficacy. For example, a penta-substituted pyrrole derivative exhibited significant inhibition efficiency on steel surfaces, indicating the potential of such compounds in protecting industrial materials from corrosion and enhancing their longevity (Louroubi et al., 2019).
Advanced Organic Synthesis
Compounds with similar structures are used in advanced organic synthesis, creating new pathways and methodologies for constructing complex molecules. These compounds serve as key intermediates in synthesizing a variety of heterocyclic compounds, demonstrating the importance of such molecules in expanding the toolkit available for organic chemists (Yin et al., 2008).
properties
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c1-9-6-12(13(16)7-14)10(2)15(9)8-11-4-3-5-17-11/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDDUFJLWYZATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone |
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